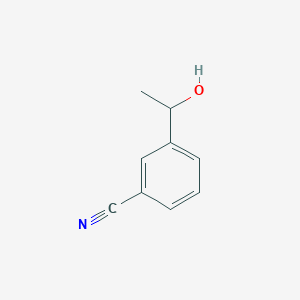
2-Bromo-2-methylpropanenitrile
Übersicht
Beschreibung
2-Bromo-2-methylpropanenitrile is a chemical compound that is part of the alkanenitrile family, characterized by the presence of a cyano group (-C≡N) attached to an alkane chain. The compound also contains a bromine atom, which significantly influences its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds, such as alkanenitriles, can be achieved through a one-pot synthesis from Baylis–Hillman bromides. This process involves the treatment with 1,4-diazabicyclo(2.2.2)octane (DABCO) followed by sodium borohydride in aqueous media, which includes tetrahydrofuran (THF) and water at room temperature, yielding high yields of the desired nitriles .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-2-methylpropanenitrile, such as 2-bromo-1-chloro-2-methylpropane, has been studied using electron diffraction. These molecules exist in a mixture of gauche and anti forms, with specific geometrical parameters such as bond lengths and torsional angles . Although the exact parameters for 2-Bromo-2-methylpropanenitrile are not provided, it can be inferred that its structure may also exhibit conformational isomerism.
Chemical Reactions Analysis
The reactivity of brominated compounds can be complex. For instance, 2-bromo-2-nitropropane, a related compound, undergoes photodissociation to produce intermediates that are crucial in understanding the decomposition mechanisms of energetic materials with nitro substituents. This compound has multiple dissociation pathways, including C-Br bond fission and HBr elimination . Such insights into the reactivity of brominated compounds can shed light on the potential reactions of 2-Bromo-2-methylpropanenitrile.
Physical and Chemical Properties Analysis
The physical properties of closely related compounds, such as 2-Bromo-1,1,1-trichloro-2-methylpropane, have been characterized. This compound forms a plastic crystal with a density of 1.97 g/cc at 25°C and exhibits a phase transition at about -62°C. The crystal structure is body-centered cubic with disordered orientation of molecules . These properties are indicative of the behavior that 2-Bromo-2-methylpropanenitrile might exhibit, such as phase transitions and crystal structure.
Wissenschaftliche Forschungsanwendungen
Synthesis of PI3K/mTOR Inhibitors
2-Bromo-2-methylpropanenitrile plays a significant role as an intermediate in the synthesis of PI3K/mTOR inhibitors. A study by Lei et al. (2015) detailed the optimization of the synthetic methods for creating derivatives of NVP-BEZ235, a notable compound in this category.
Physical Properties and Crystal Structure
The physical properties and crystal structure of compounds closely related to 2-Bromo-2-methylpropanenitrile have been studied extensively. For instance, Koide et al. (1966) examined the properties of 2-Bromo-1,1,1-trichloro-2-methylpropane, discovering its plastic crystal structure and phase transition characteristics at specific temperatures (Koide et al., 1966).
Catalytic Dehydrohalogenation
A study by Lycourghiotis et al. (1975) investigated the dehydrobromination of 1-bromo-2-methylpropane on alumina modified with alkali-metal chlorides. They found that 2-methylpropene was the main product, formed both directly from 1-bromo-2-methylpropane and through isomerization of the latter to 2-bromo-2-methylpropane (Lycourghiotis et al., 1975).
Energetic Materials Decomposition
Research by Booth et al. (2013) focused on understanding the decomposition mechanism of energetic materials with geminal dinitro groups. They used 2-bromo-2-nitropropane photodissociation to generate key intermediates, shedding light on various unimolecular dissociation channels (Booth et al., 2013).
Solution Enthalpies Studies
The enthalpies of solution of 2-bromo-2-methylpropane in various solvents have been a subject of research. For example, Albuquerque et al. (1998) measured the solution enthalpies of this compound in mono- and dialcohols at 298.15 K, providing insights into its solvation characteristics (Albuquerque et al., 1998).
Kinetics of SN1 Reactions
The kinetics of SN1 hydrolysis reactions involving 2-bromo-2-methylpropane have been explored. Wang et al. (2013) measured the rate of this reaction in various conditions, contributing to a better understanding of the critical factors influencing the reaction's dynamics (Wang et al., 2013).
Molecular Structures and Conformational Compositions
Studies on the molecular structures and conformational compositions of compounds related to 2-Bromo-2-methylpropanenitrile, like the research by Shen (1984), provide detailed insights into the physical chemistry aspects of these molecules (Shen, 1984).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN/c1-4(2,5)3-6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSDCTDECRVDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517869 | |
| Record name | 2-Bromo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methylpropanenitrile | |
CAS RN |
41658-69-9 | |
| Record name | 2-Bromo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)









![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)
